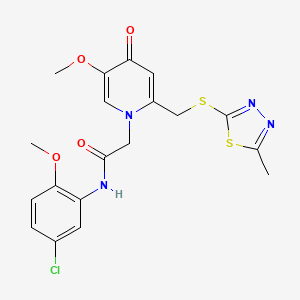

N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19ClN4O4S2 and its molecular weight is 466.96. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(5-chloro-2-methoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazole derivatives have been extensively studied for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings on the biological activities of this specific compound.

The molecular formula of the compound is C18H20ClN5O5, with a molecular weight of approximately 421.8 g/mol. The structure includes a thiadiazole moiety, which is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated the synthesis and evaluation of various thiadiazole compounds against different microbial strains. For instance, derivatives showed noteworthy antimicrobial effects against Xanthomonas oryzae and Fusarium graminearum, with some compounds achieving inhibition rates exceeding 50% at concentrations as low as 100 μg/mL .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microbial Strain | Inhibition Rate (%) at 100 μg/mL |

|---|---|---|

| Compound A | X. oryzae | 56% |

| Compound B | F. graminearum | 45% |

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can significantly reduce the viability of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). For example, one compound exhibited an IC50 value of 3.3 μM against MDA-MB-231 cells, indicating potent anticancer activity .

Table 2: Anticancer Activity of Selected Thiadiazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | MDA-MB-231 | 3.3 |

| Compound D | HT-29 | 12.5 |

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of thiadiazole derivatives where researchers utilized both conventional and microwave-assisted methods for synthesis. The results indicated that certain compounds displayed significant antitumor activity against breast cancer cell lines compared to standard treatments like cisplatin .

Another study focused on the anti-inflammatory properties of thiadiazole derivatives, highlighting their potential to inhibit inflammatory pathways in vitro . These findings suggest that this compound may also possess similar anti-inflammatory effects.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Electrophilic Centers

The compound contains multiple electrophilic sites susceptible to nucleophilic attack:

-

Pyridinone Carbonyl Group : The 4-oxopyridin-1(4H)-yl group’s ketone can undergo nucleophilic addition or condensation reactions. For example, hydrazine derivatives may form hydrazones, a common strategy for modifying pyridinone-based compounds .

-

Thiadiazole-Thiomethyl Group : The sulfur atom in the thiadiazole ring and the adjacent methylene bridge (-SCH2-) may participate in nucleophilic substitution, particularly under basic conditions. This could enable alkylation or arylation reactions to introduce new substituents.

Table 1: Potential Nucleophilic Reactions

| Reaction Site | Reagents | Product | Conditions |

|---|---|---|---|

| Pyridinone carbonyl | Hydrazine hydrate | Hydrazone derivative | Reflux in ethanol |

| Thiadiazole-thiomethyl | Alkyl halides | Alkylated thiadiazole derivatives | K₂CO₃, acetone |

Oxidation and Reduction Reactions

-

Thioether Oxidation : The -SCH2- linkage is prone to oxidation, forming sulfoxides or sulfones depending on the strength of the oxidizing agent (e.g., H₂O₂ or meta-chloroperbenzoic acid).

-

Aromatic Ring Functionalization : The 5-chloro-2-methoxyphenyl group may undergo directed ortho-metalation for further functionalization, though the chloro substituent’s electron-withdrawing nature could moderate reactivity.

Cyclization and Ring-Closure Reactions

The thiadiazole moiety’s reactivity lends itself to cyclization. For instance:

-

Reaction with carbon disulfide (CS₂) under reflux conditions can form fused heterocycles, as seen in analogous thiadiazole-pyrazole hybrids .

-

Acid-catalyzed cyclization of the acetamide group with adjacent nucleophiles could yield bicyclic structures, enhancing molecular rigidity.

Mechanistic Example :

textThiadiazole + CS₂ → Thiadiazole-1,3,4-thiadiazine derivative Conditions: Reflux in THF, HCl acidification[3]

Hydrolysis and Degradation Pathways

-

Acetamide Hydrolysis : The acetamide group may hydrolyze under acidic or basic conditions to form a carboxylic acid, though steric hindrance from the pyridinone and thiadiazole groups could slow this process.

-

Demethylation : Methoxy groups on the pyridinone and phenyl rings are susceptible to demethylation via strong acids (e.g., HBr in acetic acid), yielding phenolic derivatives.

Cross-Coupling Reactions

The chloro substituent on the phenyl ring offers a handle for transition-metal-catalyzed reactions:

-

Suzuki-Miyaura Coupling : Replacement of the chloro group with aryl/heteroaryl boronic acids using Pd catalysts.

-

Buchwald-Hartwig Amination : Introduction of amine groups via palladium-mediated coupling.

Biological Activity and Reactivity Correlations

While direct pharmacological data for this compound is limited, structural analogs demonstrate:

Propriétés

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O4S2/c1-11-22-23-19(30-11)29-10-13-7-15(25)17(28-3)8-24(13)9-18(26)21-14-6-12(20)4-5-16(14)27-2/h4-8H,9-10H2,1-3H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLPIYRZWMTJPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=CC(=C3)Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.